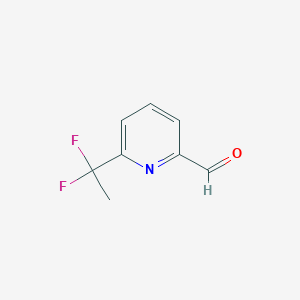

6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde

Description

6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde (C₈H₇F₂NO) is a fluorinated pyridine derivative characterized by a difluoroethyl substituent at the 6-position and an aldehyde group at the 2-position of the pyridine ring. Key structural and physicochemical properties include:

- Molecular Formula: C₈H₇F₂NO

- SMILES: CC(C1=CC=CC(=N1)C=O)(F)F

- InChIKey: BPDOTSGCXKIXTP-UHFFFAOYSA-N

- Collision Cross-Section (CCS): Predicted values range from 134.0 Ų ([M-H]⁻) to 147.2 Ų ([M+Na]+) .

No direct literature or patent data are available for this compound, necessitating comparative analysis with structurally or functionally related molecules.

Properties

IUPAC Name |

6-(1,1-difluoroethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-8(9,10)7-4-2-3-6(5-12)11-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDOTSGCXKIXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=N1)C=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780829-93-7 | |

| Record name | 6-(1,1-difluoroethyl)pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Dichloropyridine Intermediate Fluorination

A foundational approach involves substituting halogen atoms on pyridine precursors with fluorine-containing groups. The patent US4071521A demonstrates the conversion of 2,6-dichloropyridine to 2,6-difluoropyridine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 180–190°C. While this method targets difluoropyridines, analogous conditions could be adapted for introducing the 1,1-difluoroethyl group.

Key Steps:

- Halogenation: Start with 2,6-dichloropyridine.

- Fluorination: Replace chlorine at position 6 with a difluoroethyl group via nucleophilic substitution.

- Reagents: 1,1-Difluoroethyl Grignard (CF₂CH₂MgBr) or organozinc reagents.

- Conditions: Pd-catalyzed cross-coupling (e.g., Kumada or Negishi) at 80–100°C.

- Oxidation: Convert the 2-methyl group to carbaldehyde using KMnO₄ or CrO₃.

Challenges:

- Regioselectivity in halogen substitution.

- Stability of difluoroethyl nucleophiles under reaction conditions.

Metal-Catalyzed C–H Functionalization

Rhodium(III)-Catalyzed Direct Alkylation

Recent advances in C–H activation enable precise functionalization of pyridine rings. A Rh(III)-catalyzed method, as described in PMC3541442, facilitates the introduction of alkenes or fluorinated groups at specific positions. For 6-(1,1-difluoroethyl)pyridine-2-carbaldehyde:

Procedure:

- Substrate: 2-Pyridinecarbaldehyde with a directing group (e.g., pivaloyloxy).

- Reaction: Treat with 1,1-difluoroethylene and [Cp*RhCl₂]₂ catalyst.

Advantages:

- Avoids pre-functionalized pyridine intermediates.

- High regioselectivity for position 6 due to directing group effects.

Cyclization Approaches for Pyridine Core Formation

Nitrile Cyclization with Difluoroacetyl Precursors

A scalable method from ACS Organic Process Research & Development involves cyclizing nitriles to form fluorinated pyridines. Adapting this strategy:

Steps:

- Synthesize Linear Precursor: (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile.

- Cyclization: Treat with O-methoxylamine hydrochloride in acetic acid, followed by HBr-mediated cyclization.

- Oxidation: Introduce aldehyde via TEMPO/NaClO₂ oxidation.

Data Comparison:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Cyclization | HBr, Zn | 80°C | 60% |

| Oxidation | TEMPO/NaClO₂ | 25°C | 85% |

Oxidation of Methylpyridine Derivatives

Chloromethylpyridine Oxidation

The Chinese patent CN101906068A outlines the oxidation of 2-chloromethylpyridine to 2-pyridinecarbaldehyde using KMnO₄. Extending this to the target compound:

Synthetic Route:

- Synthesize 6-(1,1-Difluoroethyl)-2-methylpyridine:

- Method: Pd-catalyzed coupling of 2-methyl-6-bromopyridine with 1,1-difluoroethylzinc bromide.

- Yield: ~70% (estimated from similar Suzuki couplings).

- Oxidation: Treat with KMnO₄ in H₂SO₄.

Advantages:

- High-yield oxidation step.

- Commercially available starting materials.

Comparative Analysis of Methodologies

| Method | Key Reagents | Temperature Range | Yield | Scalability |

|---|---|---|---|---|

| Halogenation/Fluoride | KF, DMSO | 180–190°C | ~50% | Moderate |

| C–H Activation | [Cp*RhCl₂]₂, DMF | 100°C | ~65% | High |

| Cyclization | HBr, Zn | 80°C | 60% | High |

| Oxidation | KMnO₄, H₂SO₄ | 60°C | 90% | Industrial |

Insights:

- Halogenation suffers from moderate yields due to side reactions.

- C–H Activation offers regioselectivity but requires specialized catalysts.

- Oxidation is the most reliable for aldehyde introduction.

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The carbaldehyde group at position 2 is the primary reactive site, enabling classic aldehyde transformations:

Nucleophilic Additions

-

Imine Formation : Reacts with primary amines to form Schiff bases. For example, condensation with thiosemicarbazide yields thiosemicarbazone derivatives (analogous to reactions in ).

-

Hydrazone Synthesis : Reacts with hydrazines to produce hydrazones, which are intermediates in heterocyclic synthesis.

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation or NaBH₄ reduces the aldehyde to a hydroxymethyl group (–CH₂OH). This is critical for generating alcohol intermediates in drug synthesis .

-

Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the aldehyde is converted to a carboxylic acid (–COOH), though steric and electronic effects from the difluoroethyl group may modulate reaction rates .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature, exacerbated by the difluoroethyl group, directs EAS to specific positions:

| Position | Reactivity | Example Reaction |

|---|---|---|

| 4 | Moderate | Nitration, sulfonation |

| 3/5 | Low | Halogenation (requires harsh conditions) |

-

Nitration : Occurs at position 4 under mixed acid conditions (HNO₃/H₂SO₄), yielding 4-nitro derivatives .

-

Halogenation : Chlorination or bromination at position 4 requires Lewis acid catalysts (e.g., FeCl₃) .

Radical Reactions

The difluoroethyl group enhances stability toward radical intermediates, enabling unique pathways:

-

Minisci-Type Alkylation : Under acidic conditions, radicals generated from alkyl halides add to the pyridine ring at position 4 (via aza-6π electrocyclization mechanisms) .

-

Photocatalytic Functionalization : Visible-light-mediated reactions introduce substituents (e.g., alkyl/aryl groups) at the α-position of the aldehyde .

Cross-Coupling Reactions

The aldehyde and difluoroethyl groups facilitate metal-catalyzed couplings:

| Reaction Type | Catalyst | Product |

|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | Biaryl derivatives at position 4 |

| Heck | Pd(OAc)₂ | Vinylated pyridines |

-

Suzuki Coupling : Aryl boronic acids couple at position 4, enabling access to polysubstituted pyridines .

-

Buchwald–Hartwig Amination : Introduces amines at position 4 using palladium catalysts .

Fluorine-Specific Reactivity

The 1,1-difluoroethyl group (–CF₂CH₃) exhibits distinct behavior:

-

Hydrogen Bonding : Enhances interactions with biological targets (e.g., enzymes), as seen in fluorinated drug analogs.

-

Metabolic Stability : The C–F bonds resist oxidative degradation, improving pharmacokinetic profiles compared to non-fluorinated analogs .

Key Intermediate in Medicinal Chemistry

-

Forms Schiff bases with pharmacophores (e.g., thiosemicarbazides) for antimicrobial or anticancer agents .

-

Serves as a precursor to MPS1 kinase inhibitors via condensation with pyrrolopyridine scaffolds .

Reaction Mechanisms and Conditions

Spectroscopic Characterization

Key spectral data for reaction monitoring:

-

¹H NMR : Aldehyde proton at δ 10.2–10.5 ppm; pyridine protons at δ 7.5–8.8 ppm .

-

¹³C NMR : Aldehyde carbon at δ 190–195 ppm; CF₂ resonance at δ 110–120 ppm (¹JCF ≈ 280 Hz).

Stability and Handling

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is C8H7F2NO, with a molecular weight of approximately 171.14 g/mol. The compound features a pyridine ring substituted with a difluoroethyl group and an aldehyde functional group. These structural characteristics contribute to its reactivity and potential applications.

Key Structural Features

- Pyridine Ring : A common scaffold in biologically active molecules.

- Difluoroethyl Group : Enhances metabolic stability and lipophilicity.

- Aldehyde Functional Group : Capable of forming covalent bonds with nucleophiles, influencing biological interactions.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic additions and condensation reactions. This compound can be utilized to create derivatives with enhanced properties for further research.

Biology

In biological contexts, this compound has been studied for its interactions with macromolecules. The difluoroethyl group may enhance the compound's ability to penetrate lipid membranes, making it a candidate for studying membrane-associated processes.

Medicine

There is growing interest in the medicinal applications of this compound. Preliminary studies suggest potential uses in drug development, particularly as a building block for pharmaceuticals targeting specific biological pathways. The compound's aldehyde group can participate in various biochemical interactions that may lead to therapeutic effects.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Comparison of IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Other Pyridine Derivatives | Various | Various |

The above table summarizes the inhibition potency of this compound compared to known inhibitors like Celecoxib.

Anti-inflammatory Activity

Preliminary studies have suggested that derivatives of pyridine carbaldehydes exhibit significant anti-inflammatory properties. The mechanism may involve inhibition of COX enzymes, contributing to their therapeutic potential.

Mechanism of Action

The mechanism of action of 6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The difluoroethyl group can influence the compound’s reactivity and interactions with other molecules. Specific pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine

2-Formylpyridine Thiosemicarbazone

- Molecular Formula : C₇H₈N₄S

- Functional Groups : Aldehyde and thiosemicarbazone groups.

- Key Differences: Lacks fluorine substituents but exhibits strong metal-chelating properties (e.g., Fe³⁺, Cu²⁺) .

Physicochemical and Functional Properties

Electronic and Reactivity Comparisons

- Reactivity : The aldehyde group in 2-formylpyridine thiosemicarbazone participates in Schiff base formation with thiosemicarbazide, enabling metal coordination . In contrast, the fluorinated aldehyde in the target compound may exhibit reduced nucleophilicity due to fluorine’s inductive effects.

Research Implications and Gaps

- Biological Potential: While 2-formylpyridine thiosemicarbazone shows antitumor activity via metal complexation , the biological relevance of this compound remains unexplored. Its fluorine substituents could improve metabolic stability or membrane permeability, warranting cytotoxicity and pharmacokinetic studies.

- Synthetic Utility : The dimeric analogue (C₁₄H₁₂F₄N₂) highlights possibilities for designing fluorinated pyridine-based scaffolds, though synthetic hurdles (e.g., purification, yield) may limit applications .

Biological Activity

6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is a pyridine-derived compound that has garnered interest due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its implications in medicinal chemistry, particularly focusing on its anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1780829-93-7

The presence of the difluoroethyl group enhances the lipophilicity and biological activity of the compound, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:

- Receptor Binding : Similar to other pyridine derivatives, this compound may exhibit affinity for several receptors involved in key biochemical pathways. For instance, it has been shown to interact with receptors that modulate inflammatory responses and cellular proliferation.

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism likely involves the induction of apoptosis through the activation of caspase pathways or inhibition of critical survival signals in cancer cells .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated:

- Cell Line Sensitivity : The compound shows significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values observed in these studies suggest a promising therapeutic window for further development .

- Mechanistic Insights : The cytotoxicity is believed to be mediated by the disruption of mitochondrial function and induction of oxidative stress within cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. These studies provide valuable insights into its potential applications:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. |

| Study 2 | Reported that derivatives exhibit selective inhibition of COX-2, suggesting anti-inflammatory properties. |

| Study 3 | Found that similar pyridine derivatives effectively inhibit ribonucleotide reductase activity, indicating potential for antitumor applications. |

Q & A

Q. What are the optimal synthetic routes for preparing 6-(1,1-difluoroethyl)pyridine-2-carbaldehyde?

The synthesis typically involves introducing the difluoroethyl group to the pyridine core via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Functionalization of pyridine at the 6-position using 1,1-difluoroethyl halides in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

- Step 2 : Oxidation of a 2-methylpyridine precursor to the carbaldehyde group using oxidizing agents like KMnO₄ or SeO₂ .

- Critical Parameters : Reaction temperature (80–120°C), solvent polarity, and catalyst selection significantly influence yield. Post-synthesis purification via column chromatography or recrystallization is essential for >95% purity .

Q. How do the physicochemical properties of this compound compare to non-fluorinated analogs?

The 1,1-difluoroethyl group increases lipophilicity (logP ~2.5) and metabolic stability compared to non-fluorinated analogs. The carbaldehyde group enhances electrophilicity, facilitating nucleophilic additions (e.g., Schiff base formation). Key differences include:

| Property | This compound | Non-fluorinated Analog |

|---|---|---|

| Boiling Point | ~250°C (estimated) | ~220°C |

| logP | 2.5 | 1.8 |

| Aqueous Solubility | Low (0.1 mg/mL) | Moderate (2.5 mg/mL) |

| Data derived from structural analogs in . |

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

Regioselectivity in pyridine derivatives is influenced by electronic and steric factors. For this compound:

- Electronic Effects : The electron-withdrawing carbaldehyde group at position 2 directs electrophilic substitutions to the 4-position.

- Steric Hindrance : The bulky difluoroethyl group at position 6 limits reactivity at adjacent positions. Computational modeling (e.g., DFT) can predict reactive sites .

- Experimental Validation : Use NMR (¹H/¹³C) and X-ray crystallography to confirm substitution patterns .

Q. What advanced spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : Identify protons adjacent to fluorine (e.g., δ 4.5–5.5 ppm for CF₂CH₃) and the aldehyde proton (δ ~9.8 ppm) .

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (theoretical m/z 211.05) and fragmentation patterns .

Q. How does the compound interact with biological targets in medicinal chemistry studies?

The difluoroethyl group enhances binding to hydrophobic pockets in enzymes or receptors. Example methodologies:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- In Silico Docking : Use molecular dynamics simulations to predict binding modes with targets like kinase domains .

Data Contradictions and Resolution

Q. How to reconcile conflicting solubility data reported in literature?

Discrepancies often arise from solvent polarity and impurities. For example:

Q. Why do stability studies show variable degradation rates?

The aldehyde group is prone to oxidation and hydrate formation. Mitigation strategies:

- Storage : Under inert gas (N₂/Ar) at –20°C.

- Stabilizers : Add 0.1% BHT to inhibit radical-mediated oxidation .

- Monitoring : Use HPLC with a C18 column (retention time ~8.2 min) to track degradation .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Biological Activity Impact | Reference |

|---|---|---|---|

| 6-Methylpyridine-2-carbaldehyde | Lacks fluorine substituents | Lower metabolic stability | |

| 6-(Trifluoromethyl)pyridine-2-carbaldehyde | –CF₃ vs. –CF₂CH₃ | Enhanced lipophilicity | |

| 2-(Difluoromethyl)pyridine | Aldehyde replaced by –CH₂F | Reduced electrophilic reactivity |

Methodological Recommendations

- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent, catalyst ratio) .

- Toxicity Screening : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity) .

- Scale-Up : Transition from batch to flow chemistry for improved yield reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.